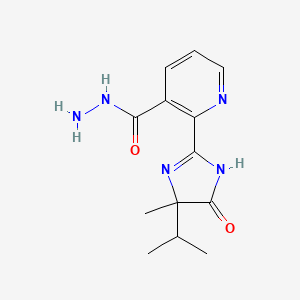
2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinohydrazide is a useful research compound. Its molecular formula is C13H17N5O2 and its molecular weight is 275.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Properties in Metal Complexes
One significant application of this compound is in the synthesis of novel metal complexes. For instance, Hu et al. (2010) synthesized zinc(II) and cadmium(II) complexes using this compound as a ligand. These complexes exhibited unique thermal and fluorescence properties, indicating potential applications in material science and photophysical research Hu et al., 2010.
Applications in Herbicide Analysis
The compound's derivatives have been used in developing gas chromatographic methods for analyzing imidazolinone herbicides. Anisuzzaman et al. (2000) prepared and characterized dimethyl derivatives of imidazolinone herbicides, including derivatives of this compound, for trace level analysis in various matrices Anisuzzaman et al., 2000.
Interaction with Metal Ions
Zhuang et al. (2011) synthesized a Mn(II) coordination polymer using a derivative of this compound. This research highlighted the role of metal ions in stabilizing the complex, suggesting potential applications in coordination chemistry and material science Zhuang et al., 2011.
Photochemical Studies
Quivet et al. (2006) studied the photochemical degradation of imazamox, closely related to this compound, demonstrating its stability and interaction with metal ions. This research provides insight into the environmental fate and degradation pathways of similar compounds Quivet et al., 2006.
作用機序
Mode of Action
The compound contains an imidazole ring, which is known to interact with various enzymes and receptors in the body . The compound also forms an intramolecular O-H⋯N hydrogen bond , which could potentially influence its interactions with biological targets.
Pharmacokinetics
The ADME properties of the compound are currently unknown. These properties, which include absorption, distribution, metabolism, and excretion, are crucial for understanding the compound’s bioavailability and overall pharmacokinetics .
生化学分析
Biochemical Properties
2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids . This interaction inhibits the enzyme’s activity, leading to a disruption in amino acid synthesis. Additionally, the compound can form hydrogen bonds with other biomolecules, influencing their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in stress responses and metabolic pathways . It also affects cell signaling by interacting with key signaling molecules, thereby altering the cellular response to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, its binding to acetolactate synthase results in enzyme inhibition, which disrupts amino acid synthesis . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects. The compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light and heat . Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and metabolic activity observed even after prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it may induce adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid and nucleotide metabolism . The compound can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall cellular metabolism .
特性
IUPAC Name |
2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-7(2)13(3)12(20)16-10(17-13)9-8(11(19)18-14)5-4-6-15-9/h4-7H,14H2,1-3H3,(H,18,19)(H,16,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILSYCKYRLTXIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)NN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[4-(Trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1304073.png)


![4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride](/img/structure/B1304078.png)
![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine](/img/structure/B1304081.png)


